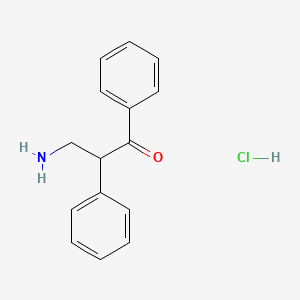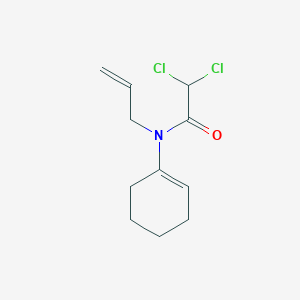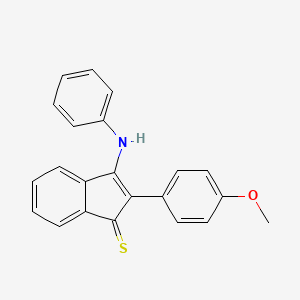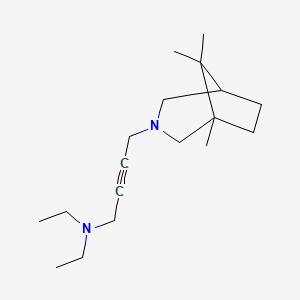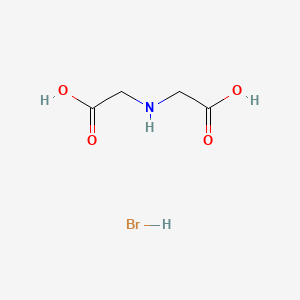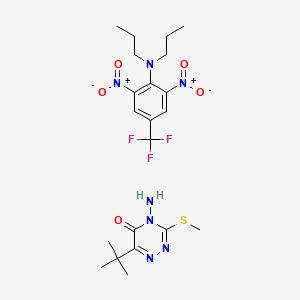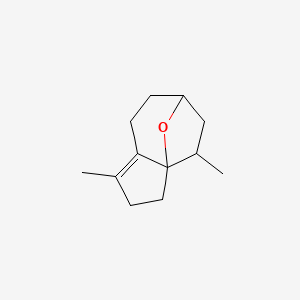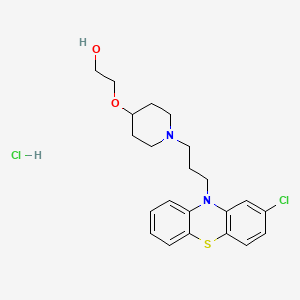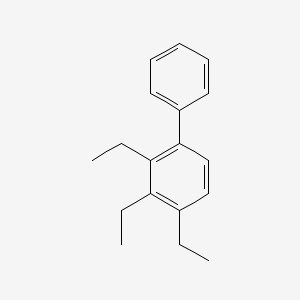
2,3,4-Triethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Triethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond The presence of three ethyl groups at positions 2, 3, and 4 on one of the benzene rings distinguishes it from other biphenyl derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with ethyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with ethyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,3,4-Triethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,3,4-Triethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl to a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
科学研究应用
2,3,4-Triethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain types of lubricants and plasticizers.
作用机制
The mechanism of action of 2,3,4-Triethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the biphenyl structure can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular membranes.
相似化合物的比较
Similar Compounds
2,3,4-Trimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,3,4-Trichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,3,4-Trifluoro-1,1’-biphenyl: Contains fluorine atoms instead of ethyl groups.
Uniqueness
2,3,4-Triethyl-1,1’-biphenyl is unique due to the presence of ethyl groups, which can significantly alter its physical and chemical properties compared to its methyl, chloro, or fluoro analogs
属性
CAS 编号 |
42343-17-9 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1,2,3-triethyl-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-4-14-12-13-18(15-10-8-7-9-11-15)17(6-3)16(14)5-2/h7-13H,4-6H2,1-3H3 |
InChI 键 |
AYDIPERXFQBZQX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)C2=CC=CC=C2)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


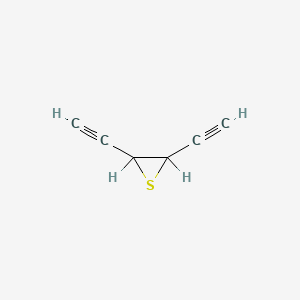
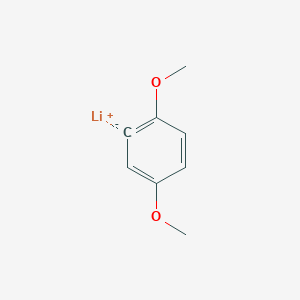
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
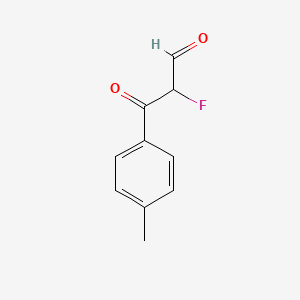
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
